N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide
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Overview
Description
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide is a compound that belongs to the class of organic compounds known as carboxamides. These compounds contain a carboxamide group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (N). This particular compound features a pyridine ring, a benzene ring with a hydroxyl group, and a carboxamide group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide typically involves the reaction of 3-hydroxybenzylamine with pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: The major product would be N-[(3-formylphenyl)methyl]pyridine-4-carboxamide.
Reduction: The major product would be N-[(3-hydroxyphenyl)methyl]pyridine-4-amine.
Substitution: The major products would depend on the substituent introduced, such as N-[(3-chlorophenyl)methyl]pyridine-4-carboxamide.
Scientific Research Applications
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and carboxamide group allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-hydroxyphenyl)methyl]pyridine-3-carboxamide
- N-[(3-hydroxyphenyl)methyl]pyridine-2-carboxamide
- N-[(4-hydroxyphenyl)methyl]pyridine-4-carboxamide
Uniqueness
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide is unique due to the specific positioning of the hydroxyl group on the benzene ring and the carboxamide group on the pyridine ring. This specific arrangement allows for unique interactions with biological targets and distinct chemical reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-3-1-2-10(8-12)9-15-13(17)11-4-6-14-7-5-11/h1-8,16H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZOUXSUCUJULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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